methyl 1H-tetrazol-1-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJVEFCNZKVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390029 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55633-19-7 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Tetrazole Moiety in Modern Chemistry

An In-depth Technical Guide to the Core Basic Properties of Methyl 1H-Tetrazol-1-ylacetate

The tetrazole ring, a deceptively simple five-membered heterocycle containing four nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its ability to act as a stable, non-classical bioisostere for the carboxylic acid group has cemented its role in the development of numerous therapeutic agents.[1][2] The tetrazole's unique electronic properties, metabolic stability, and capacity for hydrogen bonding and metal chelation offer a versatile platform for molecular design.[1] This guide focuses on a key derivative, this compound (CAS No. 55633-19-7), a pivotal building block for introducing the tetrazolylacetic acid side chain, most notably in the synthesis of blockbuster cephalosporin antibiotics.[3][4] We will dissect its fundamental properties, from its electronic structure and basicity to its synthesis and reactivity, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Characteristics

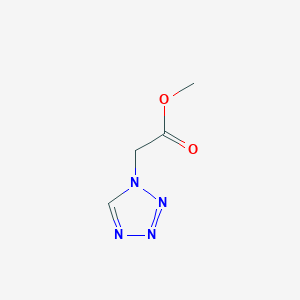

This compound is a white to pale yellow crystalline solid at room temperature.[5] Its structure features a methyl ester functionality connected via a methylene bridge to the N1 position of the 1H-tetrazole ring.[1] This substitution pattern is crucial, as it defines the molecule's reactivity and distinguishes it from its 2H-tetrazole isomer.

Core Properties

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 55633-19-7 | [3][4][6] |

| Molecular Formula | C₄H₆N₄O₂ | [3][6] |

| Molecular Weight | 142.12 g/mol | [3][6] |

| Melting Point | 50-52 °C | [4][7] |

| Boiling Point (Predicted) | 262.2 ± 42.0 °C | [4][7] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [4][7] |

| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate | [6] |

| Topological Polar Surface Area | 69.9 Ų | [6][8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Rotatable Bond Count | 3 | [8] |

Molecular Geometry

The tetrazole ring itself is an aromatic, planar system.[1] X-ray crystallography studies of related tetrazole structures confirm this planarity, which is a consequence of the 6π-electron aromatic system.[5] The acetate ester group in this compound is typically oriented to minimize steric hindrance with the ring.[1] This defined geometry is critical for its interaction with biological targets or for directing synthetic transformations.

Figure 1: Structure of this compound.

Electronic Properties and Basicity

While the parent 1H-tetrazole is known for its acidity (pKa ≈ 4.9), which is comparable to acetic acid, N1-substitution fundamentally alters this property.[2][5] this compound lacks the acidic N-H proton and is, therefore, not an acid in the Brønsted-Lowry sense.

Understanding Tetrazole Acidity (The Parent System)

The acidity of 1H-tetrazole stems from the remarkable stability of its conjugate base, the tetrazolate anion.[9] Upon deprotonation, the negative charge is delocalized across all four nitrogen atoms through resonance, spreading the charge density and stabilizing the anion.[2] This high degree of resonance stabilization is the primary reason for its pKa being similar to that of carboxylic acids, underpinning its utility as a bioisostere.[1][9]

Figure 2: Acidity of the parent 1H-tetrazole scaffold.

Basicity of this compound

With the acidic proton removed, the basic properties of the remaining nitrogen atoms become prominent. The lone pairs of electrons on the "pyridine-like" nitrogen atoms (N3 and N4, and to a lesser extent N2) can act as proton acceptors. The predicted pKa of 0.23 for this molecule likely refers to the pKa of its conjugate acid (pKaH), indicating it is a weak base.[4][7] This weak basicity is sufficient for the molecule to coordinate with metal ions, a property leveraged in the design of metal-organic frameworks and as potential metal chelators in biological systems.[1]

Synthesis and Purification

This compound is typically synthesized via a two-step process: first, the formation of 1H-tetrazole-1-acetic acid, followed by esterification. The most common route to the acid involves a multicomponent reaction between glycine, an orthoformate, and an azide source.[1][10]

Figure 3: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid

This protocol is adapted from established literature procedures for the synthesis of the key precursor.[10]

Materials:

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Glycine

-

Triethyl orthoformate

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine sodium azide (0.3 mol) and glacial acetic acid (125 mL).

-

Initial Heating: Blanket the mixture with nitrogen and heat to 55 °C with stirring. Continue until most of the solids have dissolved (approx. 15 minutes).

-

Causality Note: Heating is required to dissolve the reagents and achieve a sufficient reaction rate. The nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.

-

-

Addition of Reagents: Add glycine (0.25 mol) and triethyl orthoformate (0.27 mol) to the reaction mixture.

-

Causality Note: Glycine provides the N-CH₂-COOH backbone. Triethyl orthoformate reacts with glycine and azide in situ to form the heterocyclic ring.

-

-

Reaction: Maintain the temperature at 50-55 °C with continuous stirring under nitrogen for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl (25 mL) and evaporate the solvent under reduced pressure to obtain a solid residue.

-

Causality Note: Acidification ensures the product is in its neutral carboxylic acid form and helps in the subsequent work-up.

-

-

Extraction: Extract the residue with ethyl acetate (4 x 100 mL). Combine the organic extracts and evaporate the solvent to yield the crude 1H-Tetrazole-1-acetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Note: The subsequent esterification to this compound can be achieved using standard Fischer esterification conditions (refluxing in methanol with a catalytic amount of sulfuric acid).

Chemical Reactivity

The reactivity of this compound is dominated by the ester functional group and the tetrazole ring.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid, 1H-tetrazole-1-acetic acid, under either acidic or basic conditions. This is a key reaction, as the acid is often the active species required for subsequent coupling reactions.[1]

-

Amide Bond Formation: The corresponding carboxylic acid is readily activated (e.g., with carbodiimides or conversion to an acyl chloride) to react with amines, forming amide bonds. This is the cornerstone of its use in synthesizing cephalosporins, where it is coupled to the 7-aminocephalosporanic acid (7-ACA) core.

-

Ring Nitrogen Reactivity: The nitrogen atoms of the tetrazole ring can act as ligands for metal chelation or participate in nucleophilic substitution reactions, allowing for further functionalization of the heterocycle.[1]

Figure 4: Key reaction pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in pharmaceutical synthesis.

-

Antibiotics: Its most notable use is in the synthesis of the first-generation cephalosporin antibiotic, cefazolin. The 1H-tetrazol-1-acetyl side chain is essential for the drug's antibacterial activity.[3][4][7] It is also used in optimizing the production of cephalosporin acid synthetase in Escherichia coli.[3][4]

-

Organic Synthesis: It serves as a versatile building block for introducing the tetrazolyl-methyl moiety into a wide range of organic molecules.[1]

-

Medicinal Chemistry Research: Derivatives of this compound are actively explored for various biological activities, including antimicrobial and anticancer properties. The tetrazole ring's ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it an attractive scaffold for drug design.[1]

-

Materials Science: The tetrazole moiety can be incorporated into polymers or used to construct metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.[1]

Safety and Handling

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[12] Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Inhalation/Ingestion: Avoid breathing dust or vapors. Avoid ingestion.[12] If inhaled, move to fresh air. If ingested, seek medical attention.[14]

-

Fire and Explosion Hazard: Some tetrazole compounds are flammable solids.[13] Finely dispersed dust may form explosive mixtures in the air.[15] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage is often under an inert atmosphere at 2-8°C.[16]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Pharmaffiliates. CAS No : 55633-19-7 | Product Name : this compound. [Link]

-

Ostrovskii, V. A., et al. (2023, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

-

ResearchGate. (2008, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?[Link]

-

CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Dömling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

-

PrepChem.com. Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

-

Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

-

Asif, M. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

-

Zheng, H., et al. (2021). Phase transition and chemical reactivity of 1H-tetrazole under high pressure up to 100 GPa. Physical Chemistry Chemical Physics. [Link]

-

Eberhardt, L.J., et al. (2024, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

-

PubChem. 1-Tetrazolylacetic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy this compound | 55633-19-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl Tetrazole-1-acetate | 55633-19-7 [chemicalbook.com]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H6N4O2 | CID 3153776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Tetrazole-1-acetate CAS#: 55633-19-7 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. quora.com [quora.com]

- 10. prepchem.com [prepchem.com]

- 11. clearsynth.com [clearsynth.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lab-chemicals.com [lab-chemicals.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate (CAS: 55633-19-7)

This compound is a pivotal chemical intermediate belonging to the tetrazole family, a class of five-membered heterocyclic compounds containing four nitrogen atoms.[1] While unassuming in its structure, this compound has garnered significant interest within the scientific community, particularly in pharmaceutical and medicinal chemistry. Its primary value lies in the tetrazole ring, which serves as a highly effective bioisostere for the carboxylic acid functional group.[1][2][3] This mimicry allows for the enhancement of crucial drug properties, such as metabolic stability and pharmacokinetic profiles, making this compound a valuable building block in the synthesis of advanced therapeutic agents.[1][4]

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the compound's synthesis, core applications, reactivity, and safety protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important molecule.

Physicochemical and Structural Properties

The fundamental characteristics of a compound govern its reactivity, solubility, and suitability for various applications. This compound is a solid at room temperature with a defined set of properties that are critical for its use in synthesis.[5][6] The planarity of the tetrazole ring, a result of significant electron delocalization, is a key structural feature influencing its interactions and bioisosteric capabilities.[1]

| Property | Value | Source(s) |

| CAS Number | 55633-19-7 | [5][7][8] |

| Molecular Formula | C₄H₆N₄O₂ | [5][7][9] |

| Molecular Weight | 142.12 g/mol | [5][7][8] |

| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate | [7] |

| Synonyms | Methyl Tetrazole-1-acetate, 1H-Tetrazole-1-acetic acid, methyl ester | [5][8][10] |

| Melting Point | 50-52 °C | [5][10] |

| Boiling Point | 262.2 ± 42.0 °C (Predicted) | [5][10] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [5][10] |

| SMILES | COC(=O)CN1C=NN=N1 | [7] |

| InChIKey | CGQJVEFCNZKVRS-UHFFFAOYSA-N | [6][7] |

Synthesis and Mechanistic Insights

The preparation of 1-substituted tetrazoles is a well-established area of organic chemistry. For this compound, a particularly effective method involves the reaction of a glycine ester salt, an orthoformic acid ester, and an azide source. A patented process highlights the use of trimethylsilyl azide (TMSA), which offers advantages in terms of safety and yield compared to other azide reagents.[11]

The causality for this choice of reagents is rooted in their specific functions. The glycine ester provides the acetate backbone, the orthoformate acts as a one-carbon source for the tetrazole ring, and TMSA delivers the requisite four nitrogen atoms for the heterocycle formation in a controlled manner.[11] This multicomponent approach facilitates the assembly of the final complex structure in a single, efficient step.[1]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from reactants to final product.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of related esters.[11]

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and condenser, charge glycine methyl ester hydrochloride and triethyl orthoformate.

-

Addition of Azide: Slowly add trimethylsilyl azide to the mixture under controlled temperature and stirring. The use of TMSA is critical as it is a less hazardous azide source compared to hydrazoic acid.

-

Reaction Execution: The reaction mixture is heated slowly to approximately 70°C and maintained at this temperature for several hours (e.g., 3 hours) to ensure the completion of the ring-forming cycloaddition.[11]

-

Workup and Isolation: After cooling, the reaction mixture is worked up via extraction with an appropriate organic solvent. The organic phases are combined, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product, often an oil, is purified. It will typically crystallize upon standing at room temperature or with appropriate recrystallization techniques to yield the final product with high purity.[11]

This self-validating system ensures high conversion and purity, as the final product crystallizes from the reaction mixture, separating it from most impurities.[11]

Core Applications in Research and Development

The utility of this compound stems from the unique properties of the tetrazole ring system. It is not merely a passive scaffold but an active participant in modulating biological activity and enabling novel chemical transformations.

Pillar of Pharmaceutical Development: The Bioisostere Concept

In drug design, a primary application of the tetrazole moiety is as a bioisostere of the carboxylic acid group.[1][2][12] This means it can replace a carboxylic acid in a drug molecule without negatively impacting—and often improving—the desired biological activity.

Causality of Bioisosteric Efficacy:

-

Acidity: The pKa of the N-H proton on a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.[4]

-

Geometry: The tetrazole ring is planar, similar to the planar arrangement of a carboxylate group, preserving the geometry required for receptor binding.[1]

-

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids, which can lead to improved bioavailability and a longer duration of action for the drug.[4]

-

Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which can enhance its ability to cross cell membranes.[2]

A prime example of its application is as a key intermediate in the synthesis of certain cephalosporin antibiotics, such as cefazolin.[5][8][10]

Sources

- 1. Buy this compound | 55633-19-7 [smolecule.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl Tetrazole-1-acetate CAS#: 55633-19-7 [m.chemicalbook.com]

- 6. This compound | 55633-19-7 [sigmaaldrich.com]

- 7. This compound | C4H6N4O2 | CID 3153776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Methyl Tetrazole-1-acetate | 55633-19-7 [chemicalbook.com]

- 11. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Methyl 1H-tetrazol-1-ylacetate

An In-depth Technical Guide to the Synthesis of Methyl 1H-tetrazol-1-ylacetate

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical agents, most notably in the cefazolin antibiotic family.[1] Its structure incorporates the tetrazole ring, a well-established bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability, making it a highly desirable moiety in drug design.[2][3][4] This guide provides a comprehensive exploration of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, experimental causality, and detailed, field-proven protocols for researchers and drug development professionals.

Core Synthetic Challenge: The Question of Regioselectivity

The synthesis of N-substituted tetrazoles from the parent 1H-tetrazole presents a fundamental challenge: regioselectivity. The tetrazolate anion, formed upon deprotonation of 1H-tetrazole, possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can therefore lead to a mixture of two constitutional isomers: the desired N1-substituted product and the N2-substituted isomer.

Caption: Regioselectivity in the N-alkylation of the tetrazolate anion.

Controlling the reaction to favor the N1 isomer is the primary objective of a successful synthesis. Factors such as the choice of solvent, counter-ion, temperature, and the nature of the alkylating agent all play a critical role in directing the regiochemical outcome.[5][6]

Synthetic Strategy 1: Direct N-Alkylation of 1H-Tetrazole

The most direct approach involves the nucleophilic substitution reaction between the tetrazolate anion and a suitable methyl acetate synthon, typically methyl chloroacetate or methyl bromoacetate.

Causality Behind Experimental Choices

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive tetrazolate anion. This enhances nucleophilicity and reaction rates.

-

Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and ease of handling. It is sufficient to deprotonate 1H-tetrazole (pKa ≈ 4.9) to generate the nucleophilic anion.[2] Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation.

-

Alkylating Agent: Methyl bromoacetate is generally more reactive than methyl chloroacetate due to the lower bond dissociation energy of the C-Br bond, potentially allowing for milder reaction conditions.

-

Temperature Control: Higher temperatures can sometimes favor the formation of the N1-substituted product, although this is not a universal rule and depends on the specific reaction system.[6] However, elevated temperatures can also lead to side reactions and decomposition. An optimal temperature must be determined empirically.

Experimental Protocol: N-Alkylation with Methyl Bromoacetate

This protocol describes a standard laboratory-scale synthesis.

Step 1: Reaction Setup

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1H-tetrazole (7.0 g, 0.1 mol).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 100 mL of anhydrous acetonitrile.

Step 2: Alkylation

-

Stir the suspension vigorously under a nitrogen atmosphere.

-

Slowly add methyl bromoacetate (16.8 g, 0.11 mol) dropwise to the suspension at room temperature over 20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the solid residue with a small amount of acetonitrile (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil, which is a mixture of N1 and N2 isomers.

-

Dissolve the crude oil in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the N1 and N2 isomers. The N1 isomer is typically the more polar product.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Equiv. |

| 1H-Tetrazole | 70.05 | 7.0 g | 0.1 | 1.0 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 | 1.5 |

| Methyl Bromoacetate | 152.96 | 16.8 g | 0.11 | 1.1 |

| Acetonitrile | 41.05 | 100 mL | - | - |

Expected Yield: 60-75% for the purified N1 isomer, with the N1:N2 ratio often falling in the range of 3:1 to 4:1.

Synthetic Strategy 2: Ring Construction via Cycloaddition

An alternative and often more regioselective method involves constructing the tetrazole ring from acyclic precursors already containing the acetate moiety. A patented process describes the reaction of a glycine ester salt, an orthoformate, and an azide source.[7][8]

Mechanistic Rationale

This synthesis leverages the inherent reactivity of specific functional groups to build the heterocyclic ring with high regiocontrol. The glycine ester provides the N-C-COO-Methyl backbone. The orthoformate reacts with the amino group to form an imidate intermediate. This intermediate then undergoes a [3+2] cycloaddition with an azide source, such as trimethylsilyl azide (TMS-N₃), to form the tetrazole ring. The reaction geometry strongly favors the formation of the N1-substituted product. This method avoids the issue of isomeric mixtures that plagues the direct alkylation route.

Caption: Workflow for the cycloaddition synthesis of the target molecule.

Experimental Protocol: Cycloaddition Synthesis

This protocol is adapted from patent literature and is suitable for achieving high yields and regioselectivity.[7][8]

Safety Note: Trimethylsilyl azide is toxic and can release hydrazoic acid (HN₃), which is highly toxic and explosive, upon contact with acid. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Step 1: Reaction Setup

-

In a 500 mL flask equipped for stirring and heating, combine glycine methyl ester hydrochloride (25.1 g, 0.2 mol), trimethyl orthoformate (53.1 g, 0.5 mol), and glacial acetic acid (60 mL).

-

Add anhydrous sodium acetate (16.4 g, 0.2 mol) to the mixture.

Step 2: Cycloaddition

-

Stir the mixture and begin gentle heating.

-

Carefully add trimethylsilyl azide (TMS-N₃) (34.6 g, 0.3 mol) to the reaction mixture.

-

Slowly heat the mixture to 70°C and maintain this temperature with stirring for 3-5 hours. The reaction progress can be monitored by GC or LC-MS.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture to 200 mL of cold water.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting product is often of high purity (>95%) and may crystallize upon standing. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Equiv. |

| Glycine Methyl Ester HCl | 125.55 | 25.1 g | 0.2 | 1.0 |

| Trimethyl Orthoformate | 106.12 | 53.1 g | 0.5 | 2.5 |

| Trimethylsilyl Azide | 115.21 | 34.6 g | 0.3 | 1.5 |

| Sodium Acetate | 82.03 | 16.4 g | 0.2 | 1.0 |

| Glacial Acetic Acid | 60.05 | 60 mL | - | - |

Expected Yield: >90% with high regioselectivity for the N1 isomer.[7]

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary routes: direct N-alkylation of 1H-tetrazole and a de novo ring construction via cycloaddition.

-

The N-alkylation method is straightforward but requires careful optimization and chromatographic purification to manage the inherent lack of complete regioselectivity.

-

The cycloaddition route, while involving more complex reagents, offers a superior pathway in terms of yield and regioselectivity, providing a more direct and efficient synthesis of the desired N1-isomer.

The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and the need for isomeric purity. For applications in drug development where high purity is paramount, the cycloaddition approach presents a clear advantage.

References

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. [Link]

-

Pluta, R., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. [Link]

-

Touzani, R., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2019(2), M1062. [Link]

- Kowalski, C., & Stahnecker, P. (1979). Process for producing 1H-tetrazole-1 acetic acid and its esters.

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

-

Pluta, R., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. [Link]

- Kowalski, C., & Stahnecker, P. (1982). Process for producing 1h-tetrazole-1 acetic acid and its esters.

-

Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

Ali, M. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

-

Dömling, A. (2006). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 8. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

methyl 2-(1H-tetrazol-1-yl)acetate structure

An In-Depth Technical Guide to Methyl 2-(1H-tetrazol-1-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-tetrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, offering advantageous physicochemical properties for drug design.[1][2][3][4] This guide provides a comprehensive overview of the structure, synthesis, and characterization of methyl 2-(1H-tetrazol-1-yl)acetate. Furthermore, it delves into the applications of this compound and related tetrazole derivatives in drug development, supported by established protocols and mechanistic insights.

Molecular Structure and Physicochemical Properties

Methyl 2-(1H-tetrazol-1-yl)acetate possesses a molecular formula of C4H6N4O2 and a molecular weight of 142.12 g/mol .[5][6] The structure consists of a methyl ester of acetic acid attached to a 1H-tetrazole ring at the N1 position. The tetrazole ring is an aromatic, five-membered heterocycle with four nitrogen atoms. This high nitrogen content contributes to the compound's unique electronic properties and its ability to participate in various intermolecular interactions.

Table 1: Physicochemical Properties of Methyl 2-(1H-tetrazol-1-yl)acetate

| Property | Value | Reference |

| CAS Number | 55633-19-7 | [5][7] |

| Molecular Formula | C4H6N4O2 | [5][6] |

| Molecular Weight | 142.12 g/mol | [6] |

| Topological Polar Surface Area | 69.9 Ų | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 3 | [5] |

The planarity of the tetrazole ring and the rotational freedom of the acetate group are key structural features. In related structures, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methyl acetate group is oriented nearly perpendicular to the tetrazole ring.[8][9]

Synthesis of Methyl 2-(1H-tetrazol-1-yl)acetate

The synthesis of methyl 2-(1H-tetrazol-1-yl)acetate can be achieved through a two-step process starting from glycine (2-aminoacetic acid). The first step involves the formation of the tetrazole ring to yield 2-(1H-tetrazol-1-yl)acetic acid, followed by esterification to the methyl ester.

Synthesis of 2-(1H-Tetrazol-1-yl)acetic acid

A well-established method for the synthesis of 2-(1H-tetrazol-1-yl)acetic acid involves the reaction of glycine with triethoxymethane and sodium azide in the presence of acetic acid.[10]

Experimental Protocol:

-

To a solution of 2-aminoacetic acid (0.1 mol) in 50 ml of acetic acid, add triethoxymethane (0.22 mol) and sodium azide (0.11 mol).

-

Reflux the mixture for 3 hours at 80°C.

-

Decolorize the mixture with activated carbon and reflux for an additional 10 minutes.

-

Cool the mixture to room temperature and filter to remove the activated carbon.

-

Precipitate the product by adding concentrated hydrochloric acid to the filtrate.

-

Extract the white solid product with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and brine, then dry over MgSO4.

-

Evaporate the solvent under vacuum to yield 2-(1H-tetrazol-1-yl)acetic acid.[10]

Esterification to Methyl 2-(1H-tetrazol-1-yl)acetate

The subsequent esterification of 2-(1H-tetrazol-1-yl)acetic acid to its methyl ester can be performed using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid).

Experimental Protocol:

-

Dissolve 2-(1H-tetrazol-1-yl)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-tetrazol-1-yl)acetate.

-

Purify the product by column chromatography on silica gel if necessary.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. guidechem.com [guidechem.com]

- 6. Methyl 2-(1H-Tetrazol-1-Yl)Acetate - Protheragen [protheragen.ai]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure of methyl 2-[5-(2-hy-droxy-phen-yl)-2 H-tetra-zol-2-yl]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Tetrazole-1-acetic acid, methyl ester

Abstract

Methyl 2-(1H-tetrazol-1-yl)acetate, also known as 1H-Tetrazole-1-acetic acid, methyl ester, is a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. The tetrazole ring, a bioisosteric analog of the carboxylic acid group, imparts unique physicochemical properties such as enhanced metabolic stability and lipophilicity to parent molecules.[1][2][3] This guide provides a comprehensive overview of the compound's chemical data, synthesis, spectroscopic characterization, applications in drug development, and essential safety protocols. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis who require a detailed understanding of this versatile reagent.

Chemical Identity and Properties

Methyl 2-(1H-tetrazol-1-yl)acetate is a white to off-white solid chemical compound.[4] Its structure consists of a five-membered aromatic ring with four nitrogen atoms (a tetrazole) attached via a nitrogen atom to a methyl acetate group.[4] This combination of a polar, metabolically stable heterocycle and an ester functional group makes it a valuable synthon.

Table 1: Core Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate | [5] |

| Synonyms | Methyl 1H-tetrazol-1-ylacetate, Methyl Tetrazole-1-acetate | [4][5][6] |

| CAS Number | 55633-19-7 | [4][5][6] |

| Molecular Formula | C₄H₆N₄O₂ | [4][5] |

| Molecular Weight | 142.12 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 154 - 158 °C (309 - 316 °F) | [7] |

| SMILES | COC(=O)CN1C=NN=N1 | [5] |

| InChIKey | CGQJVEFCNZKVRS-UHFFFAOYSA-N | [5] |

Synthesis and Mechanism

The synthesis of 1H-tetrazole-1-acetic acid and its esters can be achieved through several routes. A prominent method involves the cycloaddition reaction between a glycine ester salt, an orthoformic acid ester, and an azide-containing compound, such as trimethylsilyl azide.[8] This approach is notable for its high yields and the use of a non-polar azide source.[8]

The general mechanism involves the formation of an intermediate from the glycine ester and orthoformate, which then undergoes a [3+2] cycloaddition with the azide to form the tetrazole ring. The choice of reagents and reaction conditions is critical for selectively obtaining the N1-substituted isomer over the N2-isomer, which often have different biological and physical properties.

Representative Synthesis Protocol

The following protocol describes a conceptual pathway for synthesizing Methyl 2-(1H-tetrazol-1-yl)acetate.

Objective: To synthesize Methyl 2-(1H-tetrazol-1-yl)acetate from glycine methyl ester hydrochloride.

Materials:

-

Glycine methyl ester hydrochloride

-

Trimethyl orthoformate

-

Trimethylsilyl azide (TMS-azide)

-

Glacial acetic acid

-

Anhydrous Sodium Acetate

-

Solvent (e.g., Toluene)

-

Extraction Solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine glycine methyl ester hydrochloride, trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate in an appropriate solvent like toluene.

-

Addition of Azide: While stirring under a nitrogen atmosphere, slowly add trimethylsilyl azide to the mixture at room temperature.

-

Causality Insight: TMS-azide is used as a safer, organic-soluble alternative to hydrazoic acid or sodium azide, which can be highly toxic and explosive. The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the reagents.

-

-

Reaction Progression: Slowly heat the reaction mixture to 70-80°C and maintain this temperature for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Expertise Note: Heating provides the necessary activation energy for the cycloaddition. Acetic acid acts as a catalyst in the formation of the reactive intermediate prior to ring closure.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Trustworthiness: The washing steps are crucial to remove unreacted acids and salts, ensuring the purity of the final product.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Methyl 2-(1H-tetrazol-1-yl)acetate.

Caption: A generalized workflow for the synthesis of Methyl 2-(1H-tetrazol-1-yl)acetate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different proton environments. The methylene protons (-CH₂-) adjacent to the tetrazole ring and the ester carbonyl typically appear as a singlet. The methyl protons (-CH₃) of the ester group also appear as a singlet, but further upfield. In a typical spectrum for a related compound like methyl acetate, the acetate protons are found around 2.05 ppm, while the methyl ester protons are more deshielded at ~3.65 ppm due to the adjacent oxygen.[9] For the title compound, one would expect the methylene protons to be significantly deshielded by the electronegative tetrazole ring, and the tetrazole ring proton (-CH=N-) would appear as a singlet far downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the methylene carbon, the methyl carbon, and the carbon atom within the tetrazole ring. The tetrazole carbon typically appears in the range of 155-165 ppm.[3][10]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong carbonyl (C=O) stretch from the ester group (typically ~1750 cm⁻¹), C-H stretches, and characteristic absorptions for the C=N and N=N bonds within the tetrazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (142.12 m/z), along with characteristic fragmentation patterns.

Applications in Drug Development

The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[1][2][3] This substitution is a key strategy in drug design to enhance a molecule's pharmacological profile.

Key Advantages of Tetrazole Bioisosterism:

-

Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids.[2]

-

Enhanced Lipophilicity: The tetrazole anion is more lipophilic than the carboxylate anion, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[3]

-

Similar Acidity: The pKa of the N-H proton in a 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[11]

-

Conformational Rigidity: The planar tetrazole ring can introduce conformational constraints, leading to higher binding affinity and selectivity for its target.[1][2]

Methyl 2-(1H-tetrazol-1-yl)acetate serves as a crucial intermediate for introducing this valuable pharmacophore.[4] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including cephalosporin antibiotics like Cefazolin.[6][12]

Caption: The role of the tetrazole group as a bioisostere for carboxylic acid in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(1H-tetrazol-1-yl)acetate.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area or under a chemical fume hood.[14][15] Avoid contact with skin, eyes, and clothing.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][13]

-

Fire and Explosion Hazards: The compound is combustible.[7] Tetrazole-containing compounds can be energetic and may decompose explosively upon heating.[7][16] Keep away from heat, sparks, open flames, and hot surfaces.[7][13][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]

-

Storage: Store in a cool, well-ventilated place in the original, tightly sealed container.[7][14][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[7]

Conclusion

Methyl 2-(1H-tetrazol-1-yl)acetate is a compound of significant interest due to its role as a versatile building block in pharmaceutical and chemical synthesis. Its utility is primarily derived from the tetrazole moiety, which serves as a powerful bioisostere for carboxylic acids, offering advantages in metabolic stability and bioavailability. A thorough understanding of its chemical properties, synthesis, and handling procedures is essential for its effective and safe application in research and development.

References

-

PubChem. This compound | C4H6N4O2 | CID 3153776. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Pharmaffiliates. CAS No : 55633-19-7 | Product Name : this compound. [Link]

-

ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]

- Google Patents. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters.

-

National Institutes of Health (NIH). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Protheragen. Methyl 2-(1H-Tetrazol-1-Yl)Acetate. [Link]

-

Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

PrepChem.com. Synthesis of 1H-tetrazole-1-acetic acid. [Link]

-

Penta chemicals. Methyl acetate. [Link]

-

ResearchGate. Drugs in the Tetrazole Series. [Link]

- Google Patents. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor.

-

Agilent. Safety Data Sheet. [Link]

-

National Institutes of Health (NIH). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

-

ACG Publications. Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. CAS 55633-19-7: 1H-Tetrazole-1-acetic acid, methyl ester [cymitquimica.com]

- 5. This compound | C4H6N4O2 | CID 3153776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. echemi.com [echemi.com]

physical and chemical properties of methyl 1H-tetrazol-1-ylacetate

An In-depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on this compound. This document is designed for researchers, scientists, and professionals in drug development who are interested in the nuanced physical and chemical properties of this important heterocyclic compound. Our focus will be on providing not just data, but also the underlying scientific principles and practical insights that are crucial for its effective application. We will delve into its synthesis, characterization, and pivotal role in the pharmaceutical industry, ensuring that every piece of information is supported by authoritative references.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with a methyl acetate group. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, a property that is frequently exploited in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3]

-

IUPAC Name: methyl 2-(1H-tetrazol-1-yl)acetate

-

Synonyms: Methyl 2-(1H-tetrazol-1-yl)acetate, 1H-Tetrazole-1-acetic acid, methyl ester, Methyl 1H-1-tetrazoleacetate[4][5]

Caption: Molecular Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 142.12 g/mol | [4][5][6][7] |

| Melting Point | 50-52 °C | [5][8] |

| Boiling Point (Predicted) | 262.2 ± 42.0 °C | [5][8] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [5][8] |

| pKa (Predicted) | 0.23 ± 0.10 | [5][8] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key step in the production of several important pharmaceutical compounds. A common synthetic route involves the reaction of a glycine ester equivalent with a source of azide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 1-substituted tetrazoles.[10][11]

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with sodium azide (NaN₃, 1.2 equivalents) and glacial acetic acid (5 volumes). Stir the mixture under a nitrogen atmosphere.

-

Initiation: Gently heat the mixture to 55-60°C.

-

Substrate Addition: Once the sodium azide has largely dissolved, add glycine methyl ester hydrochloride (1.0 equivalent) and triethyl orthoformate (1.1 equivalents) to the reaction mixture.

-

Reaction: Maintain the reaction temperature at 55-60°C for 6-8 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with concentrated hydrochloric acid and evaporate the solvent under reduced pressure.

-

Extraction: Extract the residue with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mechanistic Rationale

The synthesis proceeds through the formation of an intermediate from the reaction of the amine (glycine methyl ester) and triethyl orthoformate, which then undergoes a cyclization reaction with the azide ion. The acidic medium facilitates the reaction.

Caption: General Synthesis Workflow

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the tetrazole ring and the methyl ester functionality.

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 1H-tetrazole-1-acetic acid.[1]

-

Substitution Reactions: The nitrogen atoms of the tetrazole ring can participate in nucleophilic substitution reactions, allowing for further chemical modifications.[1]

-

Stability: The compound is stable under normal laboratory conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[6][9] Tetrazole-containing compounds can be energetic, and appropriate safety precautions should be taken.[12]

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the two protons of the methylene group (-CH₂-) adjacent to the tetrazole ring.

-

A singlet for the three protons of the methyl ester group (-OCH₃).

-

A singlet for the proton on the tetrazole ring (C₅-H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the carbon of the methylene group.

-

A signal for the carbon of the methyl ester group.

-

A signal for the carbon atom in the tetrazole ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of the compound (142.12 g/mol ).

-

Characteristic fragmentation patterns.

-

Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film or a KBr pellet. For MS, a dilute solution in a suitable volatile solvent is required.

-

Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.

-

Data Interpretation: Analyze the obtained spectra to confirm the presence of the expected functional groups and the overall structure of the molecule. Compare the data with literature values for similar compounds where available.[15][16]

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, primarily due to the desirable properties of the tetrazole ring.

-

Synthesis of Cephalosporins: It is a key building block in the synthesis of the cephalosporin antibiotic, cefazolin.[4][5][8]

-

Bioisosterism: The tetrazole ring serves as a bioisostere of the carboxylic acid group, which can lead to improved metabolic stability and bioavailability of drug molecules.[1][2][3]

-

Scaffold for Novel Therapeutics: The tetrazole scaffold is present in numerous marketed drugs with a wide range of biological activities, including antihypertensive, antiviral, and anticancer properties.[2][3][17]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important intermediate in the synthesis of life-saving medicines. A thorough understanding of its synthesis, characterization, and applications is crucial for its effective utilization in research and development.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound. [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Supporting Information. [Link]

-

Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

-

NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

PrepChem.com. Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

-

ResearchGate. Figure 3 -1 H NMR spectra of (Z)-methyl.... [Link]

-

ChemBK. ethyl (1-methyl-1H-tetrazol-5-yl)acetate. [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

-

ResearchGate. Drugs in the Tetrazole Series. [Link]

-

ResearchGate. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

ResearchGate. 1 H-NMR data of the tetrazole compounds. [Link]

-

PubChem. 1-Tetrazolylacetic acid. [Link]

Sources

- 1. Buy this compound | 55633-19-7 [smolecule.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl Tetrazole-1-acetate | 55633-19-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C4H6N4O2 | CID 3153776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl Tetrazole-1-acetate CAS#: 55633-19-7 [m.chemicalbook.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-tetrazol-1-ylacetate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of high-profile pharmaceuticals, most notably the first-generation cephalosporin antibiotic, Cefazolin. Its structure combines a metabolically robust tetrazole ring with a reactive methyl ester, offering a unique set of physicochemical properties that are highly advantageous in drug design. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, the rationale and methodology of its synthesis, in-depth spectroscopic analysis for structural verification, and a discussion of its critical function as a bioisosteric analogue in medicinal chemistry. The protocols and data presented herein are synthesized from established literature to provide a reliable and authoritative resource for professionals in chemical and pharmaceutical development.

Core Molecular Profile

This compound (CAS Number: 55633-19-7) is a heterocyclic compound featuring a tetrazole ring N-substituted with a methyl acetate group. This specific arrangement is crucial to its function, particularly in the acylation step of antibiotic synthesis.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄O₂ | [1][2] |

| Molecular Weight | 142.12 g/mol | [1][2] |

| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate | [1] |

| Synonyms | Methyl Tetrazole-1-acetate | [2][3] |

| CAS Number | 55633-19-7 | [1] |

| InChI Key | CGQJVEFCNZKVRS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CN1C=NN=N1 | [1] |

The Tetrazole Moiety: A Bioisosteric Powerhouse in Drug Design

A core principle underpinning the utility of this compound is the concept of bioisosterism, where the tetrazole ring serves as a superior substitute for a carboxylic acid group. This strategic replacement is a widely successful tactic in medicinal chemistry to enhance a drug's pharmacological profile.[4]

Causality Behind the Bioisosteric Choice:

-

Enhanced Metabolic Stability : Carboxylic acids are often susceptible to rapid metabolic breakdown in the liver (e.g., glucuronidation), which can lead to poor bioavailability and the formation of potentially reactive metabolites.[1][4][5] The tetrazole ring is significantly more resistant to such metabolic transformations, resulting in a longer biological half-life.[1]

-

Comparable Acidity : The 1H-tetrazole ring has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.5).[6] This allows it to exist in its ionized (anionic) form at physiological pH, effectively mimicking the carboxylate anion's ability to form critical ionic bonds with biological targets, such as receptors or enzymes.[4]

-

Increased Lipophilicity : The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[4] This property can improve the molecule's ability to cross biological membranes, potentially leading to better oral absorption and tissue distribution.[5]

This strategic substitution is famously demonstrated in the development of angiotensin II receptor blockers (ARBs) like Losartan, where the tetrazole moiety is essential for high-affinity receptor binding.[6]

Synthesis and Mechanism

The synthesis of this compound is logically approached as a two-stage process: first, the creation of the core structure, 1H-tetrazole-1-acetic acid, followed by esterification. This ensures a high-yield, verifiable pathway to the final product.

Logical Workflow for Synthesis

Caption: Two-stage synthesis of this compound.

Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid

This protocol is adapted from established literature for the synthesis of the carboxylic acid precursor.[7]

-

Reaction Setup : In a round-bottom flask equipped with a stirrer and blanketed with an inert nitrogen atmosphere, combine sodium azide (0.3 mol) and glacial acetic acid (125 ml).

-

Initial Heating : Heat the mixture to 55°C with continuous stirring. Continue until most of the solids have dissolved (approximately 15 minutes).

-

Addition of Reagents : To the reaction mixture, add glycine (0.25 mol) followed by triethyl orthoformate (0.27 mol).

-

Cycloaddition Reaction : Maintain the reaction temperature at 50-55°C under nitrogen with stirring for 6 hours. The reaction involves the in-situ formation of an imine from glycine and the orthoformate, which then undergoes a [3+2] cycloaddition with the azide.

-

Work-up : Cool the mixture to room temperature. Acidify with concentrated hydrochloric acid (25 ml) and evaporate the solvent under reduced pressure.

-

Extraction : Extract the resulting residue with ethyl acetate (4 x 100 ml). Combine the organic extracts and evaporate to yield the crude product.

-

Purification : The crude 1H-tetrazole-1-acetic acid can be purified by recrystallization to yield a solid product.[7]

Experimental Protocol: Fischer Esterification to Methyl Ester

This is a standard, authoritative method for converting the resulting acid to its methyl ester.

-

Reaction Setup : Dissolve the purified 1H-tetrazole-1-acetic acid in an excess of methanol.

-

Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-3% of the substrate moles).

-

Esterification : Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by column chromatography or distillation to yield the final product.

Structural Elucidation and Characterization

Verifying the chemical structure of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Tetrazole Ring Proton (-CH=N) | ~8.1 - 9.3 ppm (singlet) | Protons on aromatic heterocyclic rings are highly deshielded. The singlet multiplicity is due to the absence of adjacent protons.[2][7] |

| Methylene Protons (-CH₂-) | ~5.3 - 5.5 ppm (singlet) | These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group, causing a significant downfield shift.[7] | |

| Methyl Protons (-OCH₃) | ~3.7 ppm (singlet) | Typical chemical shift for protons of a methyl ester group. | |

| ¹³C NMR | Tetrazole Ring Carbon (-C=N) | ~143 - 150 ppm | Characteristic chemical shift for a carbon atom within a tetrazole ring.[2] |

| Carbonyl Carbon (C=O) | ~165 - 170 ppm | Typical range for an ester carbonyl carbon. | |

| Methylene Carbon (-CH₂-) | ~50 - 55 ppm | The carbon is shifted downfield due to its attachment to the electronegative nitrogen of the tetrazole ring. | |

| Methyl Carbon (-OCH₃) | ~52 ppm | Typical chemical shift for a methyl ester carbon. | |

| FT-IR | C=O Stretch (Ester) | ~1740-1760 cm⁻¹ | Strong, characteristic absorption for an ester carbonyl group. |

| C=N Stretch (Tetrazole Ring) | ~1660-1690 cm⁻¹ | Stretching vibration of the carbon-nitrogen double bonds within the heterocyclic ring.[2] | |

| Ring Stretch (Tetrazole) | ~1100-900 cm⁻¹ | Characteristic vibrations of the tetrazole ring structure. |

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural confirmation of the final product.

Application in Pharmaceutical Synthesis: The Case of Cefazolin

The primary industrial application of this compound is as a crucial acylating agent in the synthesis of Cefazolin, a broad-spectrum cephalosporin antibiotic.[8]

The Role in Cefazolin Synthesis

Cefazolin's structure consists of a core bicyclic beta-lactam ring system, known as 7-aminocephalosporanic acid (7-ACA), which is modified at two key positions. The (1H-tetrazol-1-yl)acetyl group is installed at the 7-position via an acylation reaction.[9]

In this reaction, the activated form of 1H-tetrazole-1-acetic acid (often derived from the methyl ester) is coupled with the primary amine of the 7-ACA core. This can be achieved through chemical methods or, more efficiently, using enzymatic catalysis.[10][11] The tetrazolylacetyl side chain is critical for the antibiotic's spectrum of activity and efficacy against bacterial cell wall synthesis.[8]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on the known hazards of its constituent functional groups and related compounds.

-

General Precautions : Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Hazards of Precursors : Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution according to established safety protocols.

-

Hazards of Related Compounds : The parent tetrazole ring is classified as a flammable and potentially explosive solid when heated.[13] While the N-substitution in this compound likely modifies these properties, it should be treated with caution, avoiding exposure to excessive heat, sparks, or open flames.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[12]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical chemistry. Its utility is not merely as a passive intermediate but as an embodiment of the bioisosteric principles that allow for the enhancement of drug properties like metabolic stability and target affinity. A thorough understanding of its synthesis, characterization, and the chemical logic behind its application is essential for researchers and developers working to create the next generation of therapeutics. The protocols and data compiled in this guide provide a foundational, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded resource to support these endeavors.

References

-

Akhileshwari, P. et al. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Available at: [Link]

-

PubChem. (n.d.). Cefazolin. National Center for Biotechnology Information. Available at: [Link]

-

Agilent Technologies. (2019). Methyl Acetate - Safety Data Sheet. Available at: [Link]

-

precisionFDA. (n.d.). CEFAZOLIN. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. Available at: [Link]

- Google Patents. (n.d.). RU2210596C2 - Method of synthesis of cefazolin.

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. PMC. Available at: [Link]

-

University of the Punjab. (2012). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Pak. J. Pharm. Available at: [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. PubMed. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. prepchem.com [prepchem.com]

- 8. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pu.edu.pk [pu.edu.pk]

- 10. RU2210596C2 - Method of synthesis of cefazolin - Google Patents [patents.google.com]

- 11. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of Methyl 1H-Tetrazol-1-ylacetate in Organic Solvents

Introduction: Methyl 1H-tetrazol-1-ylacetate is a heterocyclic compound featuring a tetrazole ring, a structural motif of significant interest in medicinal chemistry where it often serves as a bioisostere for carboxylic acids.[1] Its applications include use as a building block in the synthesis of pharmaceuticals like cefazolin.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It governs critical processes from synthesis and purification to formulation and bioavailability.